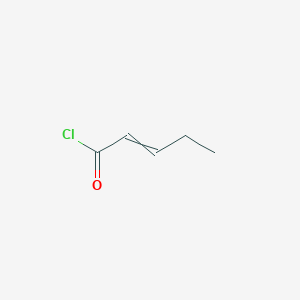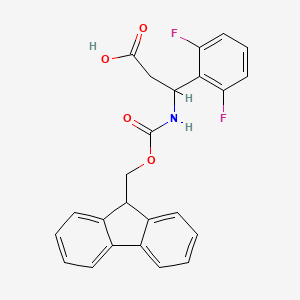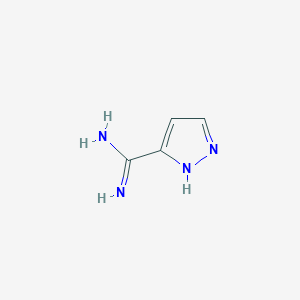
Pent-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-2-enoyl chloride, also known as (E)-Pent-2-enoyl chloride, is an organic compound with the molecular formula C₅H₇ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a double bond between the second and third carbon atoms and a carbonyl chloride group at the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-2-enoyl chloride can be synthesized through the reaction of pent-2-enoic acid with thionyl chloride. The reaction typically involves the following steps:
- Dissolving pent-2-enoic acid in anhydrous dichloromethane.
- Adding thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Allowing the reaction mixture to warm to room temperature and stirring for several hours.
- Removing the solvent under reduced pressure to obtain this compound as a liquid product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Pent-2-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pent-2-enoic acid or reduction to form pent-2-enol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Addition Reactions: Reagents such as hydrogen chloride, bromine, and water can be used for addition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, and thioesters.
Addition Reactions: Formation of halogenated and hydroxylated derivatives.
Oxidation and Reduction: Formation of pent-2-enoic acid and pent-2-enol.
Scientific Research Applications
Pent-2-enoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of pent-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The double bond in the molecule can also participate in various addition reactions. These properties enable this compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Pent-2-enoic acid: The parent acid of pent-2-enoyl chloride, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.
Pent-2-enol: The reduced form of this compound, containing a hydroxyl group instead of a carbonyl chloride group.
4-Pentenoyl chloride: A structural isomer with the carbonyl chloride group at the fourth carbon atom.
Uniqueness
This compound is unique due to its combination of a reactive carbonyl chloride group and a conjugated double bond. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C5H7ClO |
|---|---|
Molecular Weight |
118.56 g/mol |
IUPAC Name |
pent-2-enoyl chloride |
InChI |
InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h3-4H,2H2,1H3 |
InChI Key |
OTTYFDRFBJPGRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-(phenylmethyl)oxazole](/img/structure/B12503796.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12503799.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B12503810.png)
![1-{2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503818.png)

![N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide](/img/structure/B12503824.png)
![{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1H-indole-6-carboxylate](/img/structure/B12503827.png)


![Methyl 5-{[(4-bromophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503835.png)
![N-{1-[4-ethyl-5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B12503837.png)
![2-[4-(aminomethyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12503840.png)
![N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)benzamide](/img/structure/B12503845.png)
![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12503864.png)
